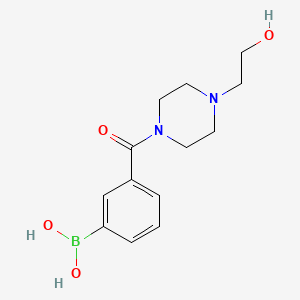
Cloruro de 1-(3,4-dietoxi bencil)-6,7-dietoxi-1,2,3,4-tetrahidroisoquinolinio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are organic compounds used in various chemical reactions . They are used as building blocks in organic synthesis .
Synthesis Analysis
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” have been used in the synthesis of various compounds. For instance, “3,4-Dimethoxybenzoyl chloride” has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxybenzyl chloride” is C9H11ClO2 and its molecular weight is 186.64 . The molecular formula of “3,4-Dimethoxybenzoyl chloride” is (CH3O)2C6H3COCl and its molecular weight is 200.62 .
Chemical Reactions Analysis
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are involved in various chemical reactions. For instance, “3,4-Dimethoxybenzoyl chloride” commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Physical and Chemical Properties Analysis
The physical properties of “3,4-Dimethoxybenzyl chloride” include a density of 1.1±0.1 g/cm3, a boiling point of 260.8±25.0 °C at 760 mmHg, and a melting point of 50-53ºC (lit.) .
Aplicaciones Científicas De Investigación
- El grupo 3,4-dimetoxi bencil (DMB) sirve como grupo protector para las porciones de tiol. Mejora la solubilidad y la estabilidad durante la síntesis, especialmente al formar monocapas. Sin embargo, puede eliminarse selectivamente en condiciones específicas, como temperaturas elevadas y la presencia de protones .
- Los investigadores han sintetizado derivados de este compuesto para explorar su bioactividad. Por ejemplo, se ha investigado la (+)-5-(3,4-dimetoxi fenil)-4-[[N-[(4S)-2-oxo-4-(fenil metil)-2-oxazolidinil]] carbonil] oxazol .
Grupo protector en síntesis orgánica
Derivados de compuestos bioactivos
Mecanismo De Acción
Target of Action
It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound serves as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The compound’s ability to form self-assembled monolayers (sams) of aromatic thiolates is noteworthy . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .
Pharmacokinetics
The compound’s increased solubility due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability .
Result of Action
The compound’s action results in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride involves the condensation of 3,4-diethoxybenzaldehyde with tetrahydroisoquinoline followed by quaternization with ethyl iodide and subsequent treatment with hydrochloric acid.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "tetrahydroisoquinoline", "ethyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3,4-diethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a base such as potassium carbonate to form 1-(3,4-diethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.", "Step 2: Quaternization of 1-(3,4-diethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline with ethyl iodide in the presence of a phase transfer catalyst such as tetrabutylammonium iodide to form 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium iodide.", "Step 3: Treatment of 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium iodide with hydrochloric acid to form the final product, 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride." ] } | |
Número CAS |
985-11-5 |
Fórmula molecular |
C24H34ClNO4 |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H |
Clave InChI |
UFMDADDQBPEVKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-] |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)

![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)
![1',4'-Dihydrospiro(adamantane-2,3'-[1,4]benzodiazepine)-2',5'-dione](/img/structure/B1661801.png)



![[4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B1661809.png)


![({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B1661812.png)
